

Application Notes and Protocols: Intrathecal Injection of Rat CGRP-(8-37)

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Compound of Interest

Compound Name: Rat CGRP-(8-37)

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These application notes provide a comprehensive overview of the use of Rat Calcitonin Gene-Related Peptide (CGRP)-(8-37), a selective CGRP receptor antagonist, in preclinical research, with a focus on its intrathecal administration in rat models. This document outlines the mechanism of action, relevant signaling pathways, detailed experimental protocols, and key quantitative data from cited studies.

Introduction

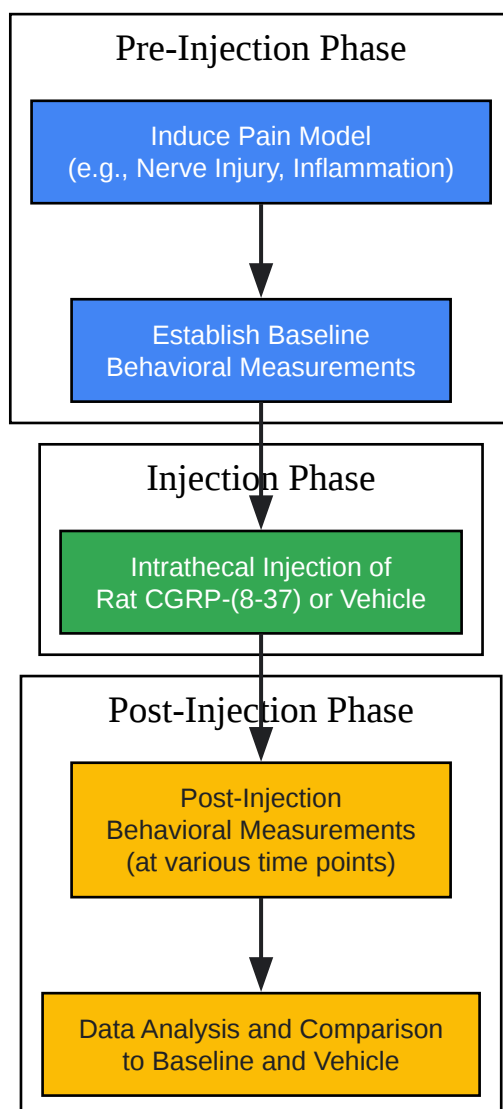
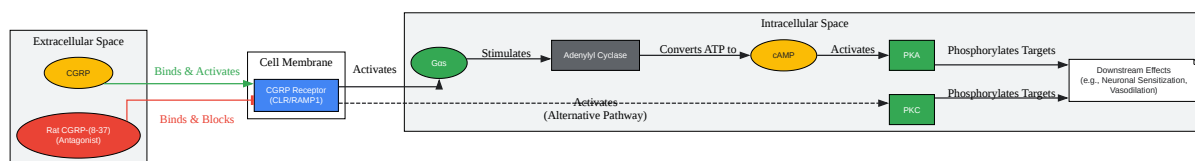
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems.^[1] It is a potent vasodilator and is implicated in a variety of physiological processes, including pain transmission, particularly in the context of migraine and neuropathic pain.^{[1][2][3][4]} **Rat CGRP-(8-37)** is a truncated analog of CGRP that acts as a competitive antagonist at the CGRP receptor, binding with high affinity without activating it.^{[5][6][7][8][9]} Intrathecal administration allows for the direct delivery of CGRP-(8-37) to the spinal cord, making it a valuable tool for investigating the role of spinal CGRP signaling in various physiological and pathological states.

Mechanism of Action

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein-coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and the CGRP-

receptor component protein.[1][2][3][10] The binding of CGRP to its receptor primarily activates G α s proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][11] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating neuronal excitability and pain signaling.[1][10][11] CGRP receptor activation can also couple to other G-proteins and intracellular pathways, including Protein Kinase C (PKC).[4][10][11] **Rat CGRP-(8-37)** competitively blocks the binding of endogenous CGRP to this receptor, thereby inhibiting these downstream signaling cascades.[5][8]

Signaling Pathway



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